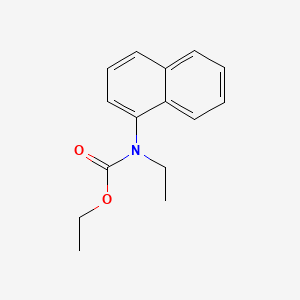

Carbamic acid, ethylnaphthyl-, ethyl ester

説明

特性

CAS番号 |

63766-00-7 |

|---|---|

分子式 |

C15H17NO2 |

分子量 |

243.30 g/mol |

IUPAC名 |

ethyl N-ethyl-N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C15H17NO2/c1-3-16(15(17)18-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |

InChIキー |

WJJMHXJWKUMPKT-UHFFFAOYSA-N |

正規SMILES |

CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC |

製品の起源 |

United States |

準備方法

Enzymatic Enantioselective Reduction

One patented method describes the preparation of carbamic acid esters by enantioselective enzyme reduction of precursor compounds such as (R)-1-aryl-2-tetrazolyl-ethyl esters. Although this method is specific to certain aryl derivatives, it highlights the use of biocatalysis for stereoselective synthesis, which can be adapted for related carbamate esters to achieve high enantiomeric purity.

Catalytic Synthesis Using Metal Compounds and Ionic Liquids

A robust and versatile method involves reacting an amine, carbon dioxide, and an alkoxysilane compound in the presence of catalysts such as zinc compounds, alkali metal compounds, or ionic liquids. The process is typically conducted in an autoclave under elevated temperature (around 150°C) and pressure (approximately 5 MPa) for 24 hours. The reaction proceeds as follows:

- An amine (e.g., aniline) reacts with carbon dioxide and an alkoxysilane (e.g., tetramethoxysilane).

- Catalysts such as zinc compounds, ionic liquids with acetate anions, or alkali metal acetates/carbonates (potassium, rubidium, cesium) promote the formation of carbamic acid esters.

- The reaction is performed in solvents like acetonitrile or under solvent-free conditions, avoiding alcohol solvents to enhance yield and selectivity.

- After reaction completion, the system is cooled, and excess carbon dioxide is released, yielding the carbamate ester.

Table 1: Catalyst Types and Yields in Carbamic Acid Ester Synthesis

| Catalyst Type | Example Compound | Reaction Conditions | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Zinc compound | Zinc acetate | 150°C, 5 MPa CO2, 24 h | High | High |

| Ionic liquid | [DBUH][Acetate] | 150°C, 5 MPa CO2, 24 h | Very High | Very High |

| Alkali metal compound | Potassium acetate | 150°C, 5 MPa CO2, 24 h | High | High |

This method's advantage lies in its high yield and selectivity, making it suitable for producing carbamic acid esters with complex substituents such as ethylnaphthyl groups.

Urea Reaction with Polymeric or Monomeric Alcohols

Another approach involves reacting urea or substituted urea with polymeric alcohols (e.g., polyalkylene glycols, polyester polyols, or hydrolyzed polyvinyl alcohols) in the presence of alkaline catalysts such as potassium hydroxide. The reaction favors ammonia elimination, which is continuously removed by stripping gas, steam, or vacuum to drive the reaction forward. Subsequently, a transesterification step with monomeric alcohols or phenols yields the pure carbamic acid esters.

This method is advantageous for obtaining high molecular weight carbamates with high boiling points, preventing loss during ammonia stripping. It is applicable for synthesizing carbamate esters with aryl or alkyl substituents, including ethylnaphthyl groups.

Transesterification for Purification

The carbamic acid esters obtained from the above methods may undergo transesterification with monomeric alcohols or phenols to improve purity and tailor the ester substituents. This step also regenerates polymeric alcohols if used initially, enhancing process efficiency.

Chemical and Physical Considerations in Preparation

- The carbamate group exhibits amide-ester hybrid characteristics with resonance stabilization, affecting its chemical behavior during synthesis.

- Carbamates generally favor the anti-isomer conformation, which can influence reaction pathways and product stability.

- Reaction conditions such as solvent choice, temperature, pressure, and catalyst type significantly impact yield and selectivity.

- Avoidance of alcohol solvents during synthesis is preferred to prevent side reactions and improve carbamate formation efficiency.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst Type | Conditions | Advantages | Notes |

|---|---|---|---|---|---|

| Enzymatic Reduction | Precursors with aryl groups | Enzymes (oxidoreductase) | Mild, enantioselective | High enantiomeric purity | Specific to certain aryl carbamates |

| Metal Compound Catalysis | Amine, CO2, alkoxysilane | Zinc compounds | 150°C, 5 MPa CO2, 24 h | High yield and selectivity | Suitable for ethylnaphthyl derivatives |

| Ionic Liquid Catalysis | Amine, CO2, alkoxysilane | Ionic liquids ([DBUH][Ac]) | 150°C, 5 MPa CO2, 24 h | Very high yield and selectivity | Ionic liquids enhance reaction rates |

| Alkali Metal Compound Catalysis | Amine, CO2, alkoxysilane | K, Rb, Cs acetates/carbonates | 150°C, 5 MPa CO2, 24 h | High yield and selectivity | Alkali metals act as catalysts |

| Urea with Polymeric Alcohols | Urea, polymeric alcohols | Alkaline catalysts (KOH) | Ammonia stripping, transesterification | High molecular weight carbamates | High boiling point prevents loss |

化学反応の分析

Types of Reactions

N-Ethyl-1-naphthalenecarbamic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinone derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: N-ethyl-1-naphthalenecarboxamide and ethanol.

Oxidation: Naphthoquinone derivatives.

Substitution: Various substituted carbamates and esters.

科学的研究の応用

N-Ethyl-1-naphthalenecarbamic acid ethyl ester has several applications in scientific research:

作用機序

The mechanism of action of N-Ethyl-1-naphthalenecarbamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Carbamates are classified based on substituents attached to the carbamic acid core. Key analogues include:

Pharmacological Activity

- Ethylnaphthyl Carbamate vs. Methylnaphthyl Carbamate : Ethyl esters generally exhibit lower miotic and anticholinesterase activity compared to methyl esters. For example, methylnaphthyl carbamate (CAS 63-25-2) shows moderate physostigmine-like effects, while ethyl derivatives are likely less potent due to reduced electrophilicity .

- Quaternary Salts : Compounds with aromatic quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium methylsulfate esters) demonstrate enhanced intestinal peristalsis stimulation compared to tertiary bases, a trend that may extend to ethylnaphthyl derivatives .

Physical and Chemical Stability

- Ester Stability : Diethylcarbamates are less stable than dimethylcarbamates, as steric hindrance from ethyl groups reduces hydrolysis resistance. Ethylnaphthyl carbamate may exhibit intermediate stability due to the naphthyl group's aromatic stabilization .

- Solubility : Ethyl carbamate (CAS 51-79-6) is highly water-soluble (1 g/mL), while naphthyl-substituted derivatives likely have lower solubility due to increased hydrophobicity .

生物活性

Carbamic acid, ethylnaphthyl-, ethyl ester, commonly known as ethylnaphthylcarbamate, is an organic compound with the chemical formula CHNO. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to explore the biological activity of ethylnaphthylcarbamate through a comprehensive review of relevant studies, case analyses, and data tables.

Ethylnaphthylcarbamate is characterized by its unique structure, which includes an ethyl group attached to a naphthalene moiety and a carbamic acid functional group. The molecular structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 259.31 g/mol

- CAS Number : 44700-00-1

Anticancer Properties

Ethylnaphthylcarbamate has been investigated for its potential anticancer properties. Historical applications of similar compounds, such as ethyl carbamate (urethane), have shown that they were once used as antineoplastic agents. However, due to their carcinogenic nature, these applications have been largely discontinued .

Recent studies indicate that compounds with structural similarities may exhibit selective cytotoxicity against cancer cells. For instance, research on naphthalene derivatives has shown promising results in inhibiting tumor growth in various cancer models .

Toxicological Studies

Toxicological assessments reveal significant adverse effects associated with the compound. A notable study highlighted the following findings:

- Leukopenia : Ethylnaphthylcarbamate induced a dose-dependent decrease in white blood cell counts in rodent models, indicating potential immunotoxicity .

- Organ Toxicity : High doses of the compound resulted in nephropathy and cardiomyopathy in male and female rats, with severe effects observed at concentrations as low as 1100 ppm .

- Reproductive Toxicity : In pregnant mice, administration of the compound led to embryonic deaths and malformations at elevated doses .

Case Studies

- Clinical Trials on Cancer Patients : In a clinical setting, ethylnaphthylcarbamate was administered to patients with leukemia at doses ranging from 1 to 6 g/day. Side effects included nausea and leukopenia, reinforcing its toxicological profile .

- Animal Studies : A study involving B6C3F1 mice demonstrated that exposure to ethylnaphthylcarbamate resulted in significant lung inflammation and lymphoid depletion at doses exceeding 1100 ppm .

Data Table

The following table summarizes key findings from various studies on the biological activity of ethylnaphthylcarbamate:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Carbamic acid, ethylnaphthyl-, ethyl ester, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or carbamate formation via reaction of ethyl chloroformate with ethylnaphthylamine. Optimization requires controlling stoichiometry (1:1 molar ratio of amine to chloroformate), temperature (0–5°C to minimize side reactions), and solvent polarity (e.g., dichloromethane for improved solubility). Catalytic bases like triethylamine can enhance reactivity . For complex substituents, multi-step protocols (e.g., protecting-group strategies) may improve regioselectivity .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology :

- NMR : H and C NMR can confirm ester and carbamate groups (e.g., carbonyl peaks at 165–175 ppm for carbamate C=O; ethyl ester signals at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for OCH) .

- IR : Stretching vibrations for C=O (1700–1750 cm) and N-H (3300–3500 cm) provide functional group validation .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]) and fragmentation patterns to verify substituent placement .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data between carbamic acid esters be resolved?

- Methodology :

- Comparative Toxicology : Use in vitro assays (Ames test, micronucleus assay) to compare mutagenicity of ethylnaphthyl carbamate with homologs like ethyl carbamate (urethane). Ethyl carbamate’s carcinogenicity arises from metabolic activation to vinyl carbamate epoxide, a DNA-reactive intermediate. Assess if ethylnaphthyl derivatives undergo similar metabolic pathways using LC-MS/MS to track metabolites in hepatic microsomes .

- Dose-Response Studies : Conduct longitudinal rodent studies with controlled dosing (oral, intraperitoneal) to clarify thresholds for tumorigenicity. Statistical tools like Kaplan-Meier survival analysis can address variability in historical data .

Q. What computational approaches predict the reactivity and stability of ethylnaphthyl carbamate under physiological conditions?

- Methodology :

- DFT Calculations : Model hydrolysis kinetics of the carbamate group using solvent-accessible surface area (SASA) and transition-state theory. Ethyl esters generally hydrolyze faster in acidic/basic media due to nucleophilic attack on the carbonyl .

- MD Simulations : Simulate interactions with serum proteins (e.g., albumin) to estimate bioavailability. Parameters like LogP (calculated via ChemAxon) guide predictions of membrane permeability .

Q. How can researchers design experiments to validate metabolic pathways without relying on animal models?

- Methodology :

- In Silico Metabolism : Use software like GLORY or ADMET Predictor to identify potential metabolites. Cross-reference with in vitro hepatocyte assays to confirm phase I/II transformations (e.g., oxidation, glucuronidation) .

- Organ-on-a-Chip : Microfluidic devices with human liver cells can replicate metabolic processing while avoiding ethical constraints of animal testing .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in heterogeneous populations?

- Methodology :

- Mixed-Effects Models : Account for inter-individual variability (e.g., sex, age) in toxicity response. Pair with ANOVA to assess significance of dose-response trends .

- Bayesian Inference : Useful for small sample sizes, incorporating prior data (e.g., carcinogenicity of structural analogs) to refine posterior probabilities .

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodology :

- Interlaboratory Calibration : Use certified reference materials (CRMs) to standardize NMR and MS instruments. Public databases like NIST Chemistry WebBook provide benchmark spectra for cross-validation .

- Multivariate Analysis : Principal component analysis (PCA) can identify outlier datasets caused by solvent impurities or instrument drift .

Ethical & Replicability Considerations

Q. What protocols ensure reproducibility in synthetic studies of this compound?

- Methodology :

- Open-Source Data Sharing : Publish detailed reaction logs (e.g., temperature gradients, purification steps) in repositories like Zenodo. Provide raw spectral data in supplemental materials .

- Robustness Testing : Vary reaction conditions (solvent, catalyst loading) in a fractional factorial design to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。